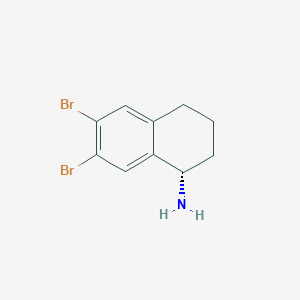

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C10H11Br2N |

|---|---|

Molecular Weight |

305.01 g/mol |

IUPAC Name |

(1S)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m0/s1 |

InChI Key |

CKXJKUHRTILSGH-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=CC(=C(C=C2C1)Br)Br)N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro or nitroso compounds.

Reduction: The bromine atoms can be reduced to form the debrominated tetrahydronaphthalen-1-amine.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can produce hydroxyl or amino-substituted compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (S)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibit significant anticancer properties. For instance, studies have shown that brominated analogs can induce apoptosis in cancer cells by disrupting metabolic pathways and increasing reactive oxygen species (ROS) production . This mechanism highlights the potential for developing new chemotherapeutic agents based on this compound.

Antimicrobial Properties

Brominated compounds are known for their antimicrobial activities. This compound may exhibit similar effects against various pathogens due to its structural characteristics that facilitate interaction with microbial membranes or enzymes .

Halogen Bonding in Materials

The unique structural properties of this compound allow it to participate in halogen bonding interactions. This property can be exploited in the design of new materials with enhanced stability and functionality . For example, incorporating this compound into polymer matrices could improve their mechanical properties or alter their thermal behavior.

Organic Electronics

Due to its electronic properties influenced by the bromine substituents, this compound may find applications in organic electronics. Its ability to form charge-transfer complexes could be utilized in developing organic semiconductors or photovoltaic devices .

Case Studies

Mechanism of Action

The mechanism of action of (S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomers

(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine ():

- Bromines at positions 5 and 7.

- Same molecular weight (305.01 g/mol) but distinct electronic and steric properties due to altered bromine positioning.

- 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (): Mono-bromo substitution at position 4.

Halogen-Substituted Derivatives

- (S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine ():

- Fluorine substituents at 6 and 8 positions.

- Smaller atomic radius and higher electronegativity of fluorine alter electronic effects (e.g., reduced electron-withdrawing strength compared to bromine), impacting reactivity and binding interactions.

Enantiomeric Variants

Physicochemical Properties

Key Observations :

- Fluorinated analogs exhibit lower molecular weights and distinct electronic profiles.

Biological Activity

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of bromine atoms at the 6 and 7 positions of the naphthalene ring enhances its chemical reactivity and ability to engage in halogen bonding, which can significantly influence its interactions with biological molecules.

- Molecular Formula : C10H11Br2N

- Molecular Weight : 305.01 g/mol

- CAS Number : 1824303-60-7

The compound's structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the compound may influence various signaling pathways through its binding affinity to different receptors and enzymes.

Key Mechanisms:

- Halogen Bonding : The bromine atoms can engage in halogen bonding with biological targets, potentially altering their function and activity.

- Hydrogen Bonding : The amine group can participate in hydrogen bonding, affecting biological pathways and interactions.

Biological Activity Studies

Research into the biological activities of this compound has revealed several promising findings:

- Receptor Binding Studies : The compound has been studied for its binding affinity to various receptors. For instance, it shows potential as a selective agonist for dopamine receptors, particularly the D3 receptor .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against Mycobacterium tuberculosis. High-throughput screening identified it among compounds with significant inhibitory effects on bacterial growth .

- Structure–Activity Relationships (SAR) : Detailed SAR studies have been conducted to optimize the compound's potency and selectivity. These studies involve synthesizing analogs and testing their biological activities to identify structural features that enhance efficacy .

Case Study 1: D3 Dopamine Receptor Agonism

A study focused on optimizing compounds similar to this compound found that modifications to the naphthalene core significantly impacted receptor activity. The optimized compounds demonstrated enhanced selectivity towards the D3 receptor while minimizing D2 receptor antagonism .

| Compound ID | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |

|---|---|---|

| 1 | 710 nM | 15,700 nM |

| 2 | 278 nM | 9,000 nM |

| 3 | 98 nM | >100 µM |

Case Study 2: Antimicrobial Screening

In a high-throughput screening against a library of compounds for antimicrobial activity against Mycobacterium tuberculosis, this compound was identified as a hit with an MIC value indicating potent inhibition of bacterial growth. This highlights its potential as a lead compound in developing new antimycobacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.